1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Vue d'ensemble

Description

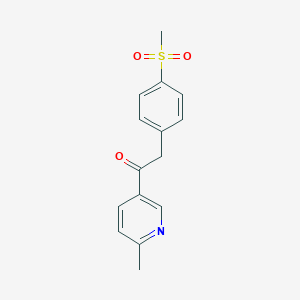

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS: 221615-75-4), also known as Ketosulfone or Etoricoxib Impurity D, is a critical intermediate in synthesizing COX-2 inhibitors such as etoricoxib, a nonsteroidal anti-inflammatory drug (NSAID) . Its molecular formula is C₁₅H₁₅NO₃S (molecular weight: 289.35 g/mol), featuring a pyridine ring substituted with a methyl group at position 6 and a methylsulfonylphenyl group connected via an ethanone bridge .

Méthodes De Préparation

The synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

Substitution Reactions: The methyl group is introduced at the 6-position of the pyridine ring through electrophilic substitution.

Coupling Reaction: The phenyl ring with a methylsulfonyl group is coupled to the pyridine ring using a cross-coupling reaction such as Suzuki or Heck coupling.

Final Assembly: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Analyse Des Réactions Chimiques

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methylsulfonyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Applications De Recherche Scientifique

Pharmaceutical Applications

1. COX-2 Inhibition

- The primary application of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is as a precursor in the synthesis of Etoricoxib, a drug used to treat pain and inflammation associated with arthritis and other conditions. Etoricoxib selectively inhibits cyclooxygenase-2 (COX-2), reducing the production of prostaglandins that cause inflammation and pain .

2. Synthesis Efficiency

- Recent advancements have focused on optimizing the synthesis process of this compound. A notable method involves a one-pot reaction that eliminates multiple synthesis steps, enhancing yield and reducing costs. This method avoids hazardous reagents like hydrogen peroxide, making it a safer alternative for industrial applications .

1. Synthesis Techniques

Research has demonstrated various synthetic routes for producing this compound, with emphasis on minimizing environmental impact and maximizing efficiency. For instance, a process developed by Lonza and Merck & Co. focuses on using readily available intermediates to streamline production .

2. Efficacy in Drug Development

Studies have shown that derivatives of this compound can lead to the development of new COX-2 inhibitors with improved efficacy and reduced side effects compared to traditional NSAIDs (non-steroidal anti-inflammatory drugs). This opens avenues for further research into related compounds for therapeutic purposes .

Mécanisme D'action

The mechanism of action of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparaison Avec Des Composés Similaires

Physicochemical Properties :

- Appearance : White to off-white crystalline powder .

- Melting Point : 149–151°C .

- Spectroscopic Data :

Synthetic Relevance :

The compound is synthesized via multi-step processes, including the oxidation of ketosulfides or condensation reactions using catalysts like ZnI₂ . Its production is pivotal in pharmaceutical manufacturing, with yields exceeding 90% in optimized protocols .

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, enabling comparative analysis of their properties and applications:

Substituted Ethanones with Aryl and Sulfonyl Groups

Key Observations :

- Structural Impact on Activity: The 6-methylpyridine moiety in Ketosulfone enhances binding to COX-2 enzymes compared to simpler aryl groups in 137f or 137g . Amino-substituted derivatives (3d, 3e) exhibit antimicrobial properties due to the presence of electron-donating groups (e.g., methoxy, tolylamino), which modulate solubility and target affinity .

- Synthetic Utility :

Pyridine-Based CYP51 Inhibitors

Compounds like UDO and UDD () share a pyridine core but differ in substituents and mechanism:

- UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone.

- UDD : N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.

Comparison :

- Target Specificity : UDO and UDD inhibit CYP51 (a sterol 14α-demethylase), critical in treating Chagas disease, whereas Ketosulfone targets COX-2 .

- Structural Divergence : UDO/UDD feature piperazine/trifluoromethyl groups , enhancing parasitic selectivity, unlike Ketosulfone’s sulfonylphenyl group optimized for anti-inflammatory activity .

Piperazine-Linked Ethanones

Compounds such as 1-(4-aminophenyl)-2-(4-ethylpiperazin-1-yl)ethanone () demonstrate:

- Antimicrobial Activity: Thiazolidin-4-one derivatives derived from these ethanones show broad-spectrum activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Mechanistic Difference : Piperazine rings improve membrane penetration, contrasting with Ketosulfone’s rigid sulfonyl group favoring enzyme inhibition .

Activité Biologique

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, commonly referred to as a synthetic intermediate in the production of Etoricoxib, is a compound with notable biological activity. Etoricoxib is a selective COX-2 inhibitor used primarily for pain relief and inflammation management, particularly in conditions like arthritis. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₅NO₃S

- Molecular Weight : 289.35 g/mol

- CAS Number : 221615-75-4

Pharmacological Significance

The primary significance of this compound lies in its role as an intermediate for Etoricoxib synthesis. As a COX-2 inhibitor, it functions by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of prostaglandins that mediate inflammation and pain.

The mechanism by which this compound exerts its biological effects includes:

- Inhibition of COX Enzymes : By selectively inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins without significantly affecting COX-1, which is involved in protecting the gastric mucosa.

- Anti-inflammatory Effects : The reduction in prostaglandin levels leads to decreased inflammation and pain, making it effective in treating conditions such as osteoarthritis and rheumatoid arthritis.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antinociceptive | Effective in reducing pain responses in animal models |

| Anti-inflammatory | Demonstrated significant reduction in inflammatory markers |

| Antimicrobial | Potential activity against certain bacterial strains (specific studies needed) |

Case Studies and Research Findings

- Efficacy in Pain Management : In various studies involving animal models, compounds similar to this compound have shown significant antinociceptive effects. For instance, a study highlighted its effectiveness in reducing pain scores comparable to traditional NSAIDs .

- Inflammation Reduction : Research indicates that derivatives of this compound exhibit anti-inflammatory properties by lowering levels of cytokines such as TNF-alpha and IL-6 in vitro and in vivo .

- Antimicrobial Potential : Preliminary studies suggest that some pyridine derivatives may possess antimicrobial properties, particularly against Gram-positive bacteria. However, further research is required to establish the specific efficacy of this compound against various pathogens .

Q & A

Q. What are the recommended synthetic methodologies for synthesizing 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone?

Level: Basic

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

- Friedel-Crafts Approach: Reacting 4-(methylsulfonyl)benzoyl chloride with 6-methylpyridine-3-yl derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

- Nucleophilic Substitution: Using a ketone intermediate, such as 2-(4-methylsulfonylphenyl)ethanone, and coupling it with a functionalized pyridine derivative.

Yields exceeding 80% have been reported using optimized reaction conditions (e.g., reflux in toluene for 6–8 hours) .

Q. How can Tafel polarization measurements be applied to assess the electrochemical stability of this compound?

Level: Advanced

Methodological Answer:

Tafel polarization is used to study corrosion or redox behavior. For this compound:

Prepare an electrochemical cell with the compound dissolved in a suitable electrolyte (e.g., 0.1 M H₂SO₄).

Use a three-electrode system (working electrode, reference electrode, counter electrode).

Scan potentials from -0.5 V to +0.5 V vs. SCE (saturated calomel electrode) at a rate of 1 mV/s.

Analyze the Tafel slope to determine corrosion current density (icorr) and evaluate stability.

This method is critical for applications in electrochemical sensors or materials science .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use a chemical fume hood to prevent inhalation of dust or vapors.

- Storage: Keep in airtight containers at room temperature, away from oxidizing agents.

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential maps using software like Gaussian or ORCA.

- QSPR Models: Relate structural features (e.g., sulfonyl group) to properties like solubility or reactivity.

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities.

These methods require validation against experimental data (e.g., X-ray crystallography or spectroscopy) .

Q. What spectroscopic techniques are used to characterize this compound, and what key data are observed?

Level: Basic

Methodological Answer:

Q. How does the methylsulfonyl group influence the compound's biological activity in drug discovery?

Level: Advanced

Methodological Answer:

The sulfonyl group enhances:

- Hydrogen Bonding: Interactions with enzyme active sites (e.g., COX-2 inhibition).

- Metabolic Stability: Resistance to oxidative degradation.

- Solubility: Improved pharmacokinetics due to polar sulfonyl moiety.

Structure-activity relationship (SAR) studies require modifying the sulfonyl group and comparing IC₅₀ values in enzyme assays .

Q. What challenges arise in achieving high-purity batches of this compound, and how are they addressed?

Level: Basic

Methodological Answer:

- Challenge 1: Residual solvents (e.g., toluene) from synthesis.

- Solution: Rotary evaporation followed by vacuum drying.

- Challenge 2: Byproducts from incomplete reactions.

- Solution: Column chromatography (silica gel, ethyl acetate/hexane eluent).

Purity >98% is confirmed via HPLC with a C18 column and UV detection at 254 nm .

- Solution: Column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How does X-ray crystallography data inform the compound's reactivity and intermolecular interactions?

Level: Advanced

Methodological Answer:

Crystal structure analysis reveals:

- Packing Motifs: Hydrogen bonding between sulfonyl oxygen and pyridine nitrogen.

- Torsional Angles: Conformational flexibility of the ethanone linker.

- Reactivity Hotspots: Electron-deficient regions (e.g., pyridine ring) prone to nucleophilic attack.

Such data guide derivatization strategies for targeted modifications .

Propriétés

IUPAC Name |

1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(8-5-12)20(2,18)19/h3-8,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFHILNBYXCJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432937 | |

| Record name | 2-[4-(Methanesulfonyl)phenyl]-1-(6-methylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221615-75-4 | |

| Record name | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221615-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221615754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(Methanesulfonyl)phenyl]-1-(6-methylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(6-METHYLPYRIDIN-3-YL)-2-(4-(METHYLSULFONYL)PHENYL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCYJMCPV68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.